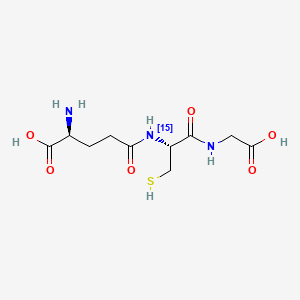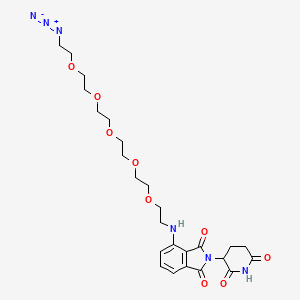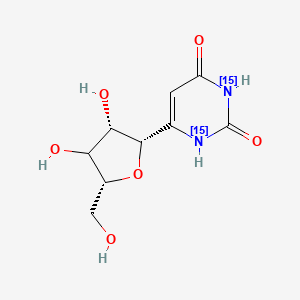
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 is a synthetic compound that belongs to the class of nucleosides Nucleosides are molecules that consist of a nitrogenous base attached to a sugar molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base can be synthesized through a series of reactions involving the condensation of urea with β-ketoesters.
Glycosylation: The pyrimidine base is then glycosylated with a ribose sugar derivative under acidic conditions to form the nucleoside.
Isotopic Labeling: The incorporation of the 15N2 isotopic label can be achieved through the use of labeled precursors during the synthesis of the pyrimidine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine base.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
科学的研究の応用
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial processes.
作用機序
The mechanism of action of 6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound may inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione: A non-labeled version of the compound.
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-13C: A compound labeled with carbon-13 isotopes.
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N: A compound labeled with a single nitrogen-15 isotope.
Uniqueness
The uniqueness of 6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 lies in its dual nitrogen-15 isotopic labeling, which can provide valuable insights into the compound’s behavior and interactions in various scientific studies. This isotopic labeling can be particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
特性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
246.19 g/mol |
IUPAC名 |
6-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-6(14)7(15)8(17-4)3-1-5(13)11-9(16)10-3/h1,4,6-8,12,14-15H,2H2,(H2,10,11,13,16)/t4-,6?,7+,8+/m1/s1/i10+1,11+1 |
InChIキー |
PNOJJMHMLVSJFV-OCDKFDFMSA-N |
異性体SMILES |
C1=C([15NH]C(=O)[15NH]C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
正規SMILES |
C1=C(NC(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


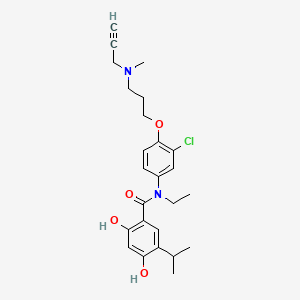
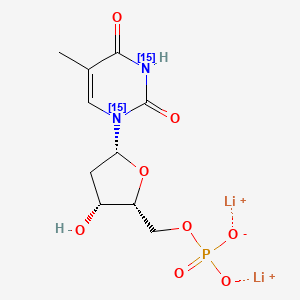

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)

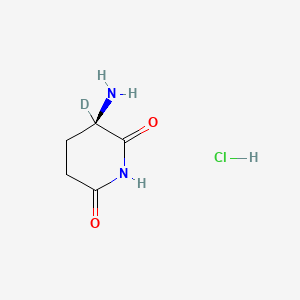
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
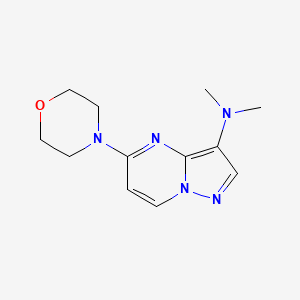
![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
